![molecular formula C28H23N5O3 B2957607 5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207004-22-5](/img/no-structure.png)
5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The presence of multiple nitrogen atoms in the heterocyclic rings could potentially allow for hydrogen bonding interactions. Additionally, the aromatic rings could participate in pi-pi stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the phenyl group could potentially be further substituted, and the heterocyclic rings could participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple heterocyclic rings and a phenyl group suggest it could be relatively non-polar and may have a high melting point .Scientific Research Applications
Neuroprotective Agent
This compound has shown promise as a neuroprotective agent . It could potentially be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective properties are attributed to its ability to reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .
Anti-neuroinflammatory Agent
The anti-inflammatory properties of this compound make it a candidate for addressing neuroinflammation. It has been observed to inhibit the production of nitric oxide and tumor necrosis factor-alpha in microglia cells, which are key mediators of inflammation in the central nervous system .
Synthetic Fragrance Component
Related compounds have been used in the synthesis of fragrances due to their unique aromatic properties. This compound could potentially be used in the creation of new scents for perfumes and other scented products .
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole with 5-bromo-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in the presence of a base to form the desired product.", "Starting Materials": [ "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole", "5-bromo-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole to a solution of 5-bromo-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in a suitable solvent (e.g. DMF, DMSO)", "Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Isolate the product by filtration or chromatography and purify by recrystallization" ] } | |
CAS RN |
1207004-22-5 |
Product Name |
5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Molecular Formula |
C28H23N5O3 |
Molecular Weight |
477.524 |
IUPAC Name |
2-naphthalen-1-yl-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H23N5O3/c1-18(2)35-21-12-10-20(11-13-21)27-29-26(36-31-27)17-32-14-15-33-25(28(32)34)16-24(30-33)23-9-5-7-19-6-3-4-8-22(19)23/h3-16,18H,17H2,1-2H3 |
InChI Key |
OEARCAHRJYNLSO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O |
solubility |
not available |
Origin of Product |
United States |
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